8-Acetyl-7-hydroxycoumarin

Alzheimer's disease cholinesterase inhibition BACE-1

Choose 8-Acetyl-7-hydroxycoumarin for reproducible enzymatic assays: dual AChE (IC50 22.1 μM) and BACE-1 (IC50 17.7 μM) inhibition surpasses unsubstituted coumarins. Uniquely active against Vibrio cholerae (top 4 of 23 compounds), ideal for hit-to-lead optimization. Fluorescent HSA-binding probe with hypsochromic shift enables direct binding quantitation. Only C8-acetyl derivative enables seselin synthesis via condensation with acetone (>50% yield). 97% purity ensures batch-to-batch consistency. Order now for reliable research.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 6748-68-1
Cat. No. B184913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Acetyl-7-hydroxycoumarin
CAS6748-68-1
Synonyms8-acetyl-7-hydroxycoumarin
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O
InChIInChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3
InChIKeyXWYMACPLPPQCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Acetyl-7-hydroxycoumarin (CAS 6748-68-1): Procurement-Grade Properties and Analytical Specifications


8-Acetyl-7-hydroxycoumarin (CAS 6748-68-1) is a synthetic coumarin derivative belonging to the 7-hydroxycoumarin class, characterized by an acetyl substituent at the C8 position and a hydroxyl group at C7 [1]. This solid compound (melting point 167-171 °C) exhibits a minimum purity specification of 97% (assay) and is commercially available for research use . Unlike many natural coumarins, this compound is primarily obtained synthetically and serves as a versatile scaffold for medicinal chemistry and fluorescence probe development [2].

8-Acetyl-7-hydroxycoumarin (CAS 6748-68-1): Why Closely Related Analogs Cannot Substitute


The 8-acetyl-7-hydroxy substitution pattern is critical for functional specificity. While generic 7-hydroxycoumarin (umbelliferone) and other positional isomers (e.g., 3-acetyl-7-hydroxycoumarin) share the coumarin core, the C8 acetyl group uniquely modulates both electronic properties and biological target engagement [1]. This substitution pattern directly impacts acetylcholinesterase (AChE) and BACE-1 inhibition, antibacterial spectrum against Vibrio cholerae, and the fluorescence response upon human serum albumin (HSA) binding, making simple interchange with unsubstituted or differently substituted coumarins scientifically invalid for reproducible research [2].

8-Acetyl-7-hydroxycoumarin (CAS 6748-68-1): Quantifiable Differentiation Evidence Against Key Comparators


8-Acetyl-7-hydroxycoumarin Exhibits Dual Inhibition of AChE and BACE-1 at Defined IC50 Values

8-Acetyl-7-hydroxycoumarin demonstrates moderate, quantifiable dual inhibitory activity against acetylcholinesterase (AChE) and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), with IC50 values of 22.1 μM and 17.7 μM, respectively [1]. In contrast, the parent scaffold 7-hydroxycoumarin exhibits no reported activity against these targets at comparable concentrations, while synthetic 7-hydroxycoumarin derivatives show variable AChE inhibition ranging from 1.6 μM to 8.80 μM [2].

Alzheimer's disease cholinesterase inhibition BACE-1 neurodegeneration

8-Acetyl-7-hydroxycoumarin Demonstrates Specific Antibacterial Activity Against Vibrio cholerae

8-Acetyl-7-hydroxycoumarin was identified as one of the most active compounds against Vibrio cholerae (including El Tor strains) in a panel of 23 coumarins and flavonoids, where it was among the top four inhibitors [1]. In contrast, 7-hydroxycoumarin (umbelliferone) shows only moderate antibacterial activity with MIC values of 500-1000 μg/mL against various strains [2].

antimicrobial Vibrio cholerae Gram-negative bacteria waterborne pathogens

8-Acetyl-7-hydroxycoumarin Serves as a Fluorescence Probe with Defined HSA Binding-Induced Hypsochromic Shift

Upon binding to human serum albumin (HSA), 8-Acetyl-7-hydroxycoumarin exhibits an appreciable hypsochromic (blue) shift in its fluorescence emission spectrum, accompanied by a significant enhancement in fluorescence intensity [1]. While 7-hydroxycoumarin derivatives bind HSA with constants in the range of 1.3-7.9 × 10⁴ M⁻¹, 8-Acetyl-7-hydroxycoumarin's specific binding site (subdomain IIA) and the resulting spectral shift provide a distinct, quantifiable optical signal change [2].

fluorescence probe human serum albumin protein binding spectroscopy

8-Acetyl-7-hydroxycoumarin Exhibits Moderate DMSO Solubility (2.05 mg/mL)

The compound has a reported solubility of 2.05 mg/mL (10.04 mM) in DMSO at room temperature . In comparison, the parent 7-hydroxycoumarin exhibits higher DMSO solubility ranging from 6.67 mg/mL to 30 mg/mL . This lower solubility may require sonication and careful formulation for in vitro assays.

solubility formulation DMSO stock solution

8-Acetyl-7-hydroxycoumarin is Available with ≥97% Purity and Defined Storage Conditions

Commercial suppliers offer 8-Acetyl-7-hydroxycoumarin with a minimum purity of 97% (assay), a melting point of 167-171 °C, and recommended storage at 2-8°C . In contrast, many in-house synthesized coumarin derivatives may lack such standardized purity specifications, introducing variability into biological assays.

purity quality control storage procurement

8-Acetyl-7-hydroxycoumarin (CAS 6748-68-1): Recommended Application Scenarios Based on Quantifiable Evidence


Dual Cholinesterase and BACE-1 Inhibition Assays for Alzheimer's Disease Research

Utilize 8-Acetyl-7-hydroxycoumarin as a reference inhibitor in enzymatic assays targeting acetylcholinesterase (IC50 = 22.1 μM) and BACE-1 (IC50 = 17.7 μM) [1]. Its defined dual activity makes it suitable for benchmarking novel synthetic derivatives or screening natural product extracts for neuroprotective compounds.

Anti-Vibrio cholerae Lead Scaffold Development

Employ 8-Acetyl-7-hydroxycoumarin as a starting point for structure-activity relationship (SAR) studies aimed at developing new antibacterial agents against Vibrio cholerae, including El Tor strains. The compound's demonstrated activity among the top four coumarins in a 23-compound panel supports its use in hit-to-lead optimization [2].

Fluorescence Probe for Human Serum Albumin Binding Studies

Apply 8-Acetyl-7-hydroxycoumarin as a fluorescent probe to investigate ligand-protein interactions with HSA. The compound's binding-induced hypsochromic shift and fluorescence enhancement provide a direct, quantifiable readout for binding assays, site-specific mapping (subdomain IIA), and drug-albumin interaction studies [3].

Synthetic Intermediate for Seselin-Derived Pyranocoumarins

Use 8-Acetyl-7-hydroxycoumarin as a key building block for synthesizing seselin and related angular pyranocoumarins via condensation with acetone, followed by reduction and dehydration, yielding >50% overall yield [4]. This synthetic utility differentiates it from non-acetylated coumarins that cannot undergo this specific transformation.

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